molecular formula C20H20OSSi B14139143 Ethanethiol, 2-[(triphenylsilyl)oxy]- CAS No. 205698-59-5

Ethanethiol, 2-[(triphenylsilyl)oxy]-

Cat. No.: B14139143
CAS No.: 205698-59-5
M. Wt: 336.5 g/mol
InChI Key: OIUHSQRQAKTUNA-UHFFFAOYSA-N
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Description

Ethanethiol, 2-[(triphenylsilyl)oxy]- is a sulfur-containing organosilicon compound characterized by a triphenylsilyl (C₆H₅)₃Si– group attached to the oxygen atom of 2-hydroxyethanethiol. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, particularly as a protective group for thiols or as an intermediate in pharmaceuticals. The triphenylsilyl moiety enhances stability against hydrolysis compared to smaller silyl groups (e.g., trimethylsilyl) due to steric hindrance from the bulky phenyl substituents .

Properties

CAS No.

205698-59-5

Molecular Formula

C20H20OSSi

Molecular Weight

336.5 g/mol

IUPAC Name

2-triphenylsilyloxyethanethiol

InChI

InChI=1S/C20H20OSSi/c22-17-16-21-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,22H,16-17H2

InChI Key

OIUHSQRQAKTUNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)OCCS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanethiol, 2-[(triphenylsilyl)oxy]- can be synthesized through the reaction of ethanethiol with triphenylsilanol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the silyl ether bond between the ethanethiol and triphenylsilanol.

Industrial Production Methods

While specific industrial production methods for ethanethiol, 2-[(triphenylsilyl)oxy]- are not well-documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanethiol, 2-[(triphenylsilyl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to regenerate the thiol group.

    Substitution: The triphenylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halides or alkylating agents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Regenerated ethanethiol.

    Substitution: Various substituted silyl ethers.

Scientific Research Applications

Ethanethiol, 2-[(triphenylsilyl)oxy]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for thiols.

    Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethanethiol, 2-[(triphenylsilyl)oxy]- involves its interaction with molecular targets through the thiol and silyl ether groups. These interactions can modulate various biochemical pathways, leading to specific biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

Ethanethiol, 2-(trimethoxysilyl) (CID 82039)

Molecular Formula : C₅H₁₄O₃SSi
Key Differences :

  • Substituents : The trimethoxysilyl group (Si(OCH₃)₃) replaces the triphenylsilyl group. Methoxy groups are electron-withdrawing and less bulky, increasing the compound’s reactivity toward nucleophilic attack.
  • Stability : Less steric hindrance makes trimethoxysilyl derivatives more prone to hydrolysis under acidic or basic conditions compared to triphenylsilyl analogs.
  • Applications : Trimethoxysilyl derivatives are often used in sol-gel processes and surface modifications, whereas triphenylsilyl derivatives are preferred in synthetic organic chemistry for long-term protection of functional groups .

tert-Butyldimethylsilyl (TBDMS)-Protected Ethanol Derivatives

Example: 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile . Key Differences:

  • Steric Profile : TBDMS groups (Si(CH₃)₂C(CH₃)₃) offer moderate steric protection, balancing stability and ease of removal. Triphenylsilyl groups provide superior steric shielding but require harsher conditions (e.g., fluoride ions) for deprotection.
  • Electronic Effects : The electron-donating tert-butyl group in TBDMS contrasts with the electron-neutral phenyl rings in triphenylsilyl, influencing reaction pathways in nucleoside and nucleotide synthesis .

Thiophene-Containing Ethanol Derivatives

Example: 2-(2-Thienyl)ethanol (CAS 5402-55-1) Molecular Formula: C₆H₈OS Key Differences:

  • Aromaticity vs. Silyl Ethers : The thiophene ring introduces π-conjugation and sulfur-mediated electronic effects, whereas the triphenylsilyl group enhances lipophilicity and steric bulk.
  • Applications : Thiophene derivatives are used as pharmaceutical intermediates (e.g., antiviral agents), while triphenylsilyl ethers are specialized in protecting hydroxyl or thiol groups during multistep syntheses .

Alkoxy-Substituted Ethanol Derivatives

Example: Ethanol, 2-[2-(2-propenyloxy)ethoxy] Key Differences:

  • Linkage Stability : The carbon-based ether linkage (C-O-C) is less stable under acidic conditions compared to the silicon-oxygen bond in silyl ethers.
  • Reactivity : Propenyloxy groups participate in polymerization or cycloaddition reactions, whereas triphenylsilyl ethers are inert in such contexts, serving primarily as protective groups .

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